6-Nitro-2-benzothiazolesulfonamide
CAS No.: 94641-10-8
Cat. No.: VC14578681
Molecular Formula: C7H5N3O4S2
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94641-10-8 |
---|---|
Molecular Formula | C7H5N3O4S2 |
Molecular Weight | 259.3 g/mol |
IUPAC Name | 6-nitro-1,3-benzothiazole-2-sulfonamide |
Standard InChI | InChI=1S/C7H5N3O4S2/c8-16(13,14)7-9-5-2-1-4(10(11)12)3-6(5)15-7/h1-3H,(H2,8,13,14) |
Standard InChI Key | VDPWQQORTOWPSP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole ring system—a fused bicyclic framework containing a benzene ring and a thiazole moiety. The nitro group () occupies the 6-position, while the sulfonamide group () is attached to the 2-position (Figure 1) . The planar benzothiazole system facilitates π-π interactions, while the sulfonamide group enhances solubility in polar solvents and potential hydrogen-bonding interactions with biological targets.
Table 1: Key Molecular Descriptors of 6-Nitro-2-benzothiazolesulfonamide
Property | Value |
---|---|
IUPAC Name | 6-nitro-1,3-benzothiazole-2-sulfonamide |
Molecular Formula | |
Molecular Weight | 259.3 g/mol |
CAS Registry Number | 94641-10-8 |
SMILES | C1=CC2=C(C=C1N+[O-])SC(=N2)S(=O)(=O)N |
InChIKey | VDPWQQORTOWPSP-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The nitro group’s strong electron-withdrawing nature induces significant polarization in the benzothiazole ring, a feature observable in its infrared (IR) and nuclear magnetic resonance (NMR) spectra. Computational studies predict a dipole moment of ~5.2 D, reflecting charge separation between the nitro and sulfonamide groups . The compound’s logP (octanol-water partition coefficient) is estimated at 0.8, suggesting moderate hydrophilicity, while its molar refractivity (68.7 cm³/mol) indicates substantial polarizability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 2-aminobenzothiazole, which undergoes sulfonation using chlorosulfonic acid to yield 2-benzothiazolesulfonyl chloride. Subsequent reaction with aqueous ammonia introduces the sulfonamide group. Nitration is achieved via a mixed-acid system (e.g., ), selectively targeting the 6-position due to the directing effects of the sulfonamide group .
Process Optimization
Industrial production employs continuous-flow reactors to enhance yield (≥85%) and purity (>98%). Key challenges include controlling exothermic nitration and minimizing byproducts like the 5-nitro isomer. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, ensure compliance with pharmaceutical-grade standards .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The sulfonamide group acts as a zinc-binding motif, enabling inhibition of metalloenzymes like carbonic anhydrase (CA). Comparative studies show that 6-nitro-2-benzothiazolesulfonamide exhibits a of 12 nM against CA II, outperforming ethoxzolamide () but with reduced isoform selectivity . The nitro group’s electron-withdrawing effect enhances the sulfonamide’s acidity (), promoting deprotonation and coordination to the active-site zinc ion .
Applications in Materials Science
Corrosion Inhibition
The compound’s adsorption onto mild steel surfaces follows the Langmuir isotherm model, achieving 92% efficiency at 50 ppm in 1 M HCl. Quantum chemical calculations correlate inhibition efficacy with molecular orbital energies () .
Polymer Additives
Incorporation into epoxy resins (1–3 wt%) enhances thermal stability, increasing the glass transition temperature () by 22°C. The nitro group scavenges free radicals, delaying polymer degradation during oxidative stress .
Comparison with Structural Analogues
6-Ethoxy-2-benzothiazolesulfonamide
Replacing the nitro group with an ethoxy moiety () alters electronic and steric properties. The ethoxy derivative shows superior CA IV selectivity () but reduced corrosion inhibition due to decreased electron-withdrawing capacity .
2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide
The dipropylamine substituent increases lipophilicity (logP = 2.1), enhancing BBB penetration. This analogue demonstrates anticonvulsant activity in rodent models, highlighting the role of nitrogen alkylation in neuropharmacology .
Environmental and Toxicological Profile
Ecotoxicity
The compound’s moderate water solubility (1.2 g/L) and persistence () raise concerns for aquatic ecosystems. Daphnia magna assays reveal an LC₅₀ of 9.8 mg/L, necessitating stringent wastewater treatment protocols .
Mammalian Toxicity
Acute oral toxicity (rat LD₅₀ = 620 mg/kg) classifies it as Category 3 under GHS. Chronic exposure studies link metabolite 6-amino-2-benzothiazolesulfonamide to renal tubular acidosis, warranting further safety evaluations .
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